ALD Growth per Cycle (GPC) of Zr(TMHD)₄ vs TEMAZ and ZrCl₄
In atomic layer deposition (ALD) processes for ZrO₂ thin films, Zr(TMHD)₄ yields a growth per cycle (GPC) of approximately 0.24 Å/cycle . This is substantially lower than the GPC observed for tetrakis(ethylmethylamido)zirconium (TEMAZ), which ranges from 0.96 to 1.25 Å/cycle under comparable conditions . However, TEMAZ begins to undergo thermal decomposition above approximately 250 °C, leading to parasitic CVD contributions and loss of conformality in high-aspect-ratio structures . In contrast, Zr(TMHD)₄ maintains a clean ALD window up to 400 °C . The differentiation is therefore not growth rate alone but the trade-off between throughput and deposition control at elevated temperatures.
| Evidence Dimension | ALD growth per cycle (GPC) |
|---|---|
| Target Compound Data | 0.24 Å/cycle |
| Comparator Or Baseline | TEMAZ: 0.96–1.25 Å/cycle; ZrCl₄: ~0.53 Å/cycle (reported range) |
| Quantified Difference | 4–5× lower GPC than TEMAZ; ~2× lower than ZrCl₄ |
| Conditions | ALD of ZrO₂ using O₃ co-reactant; deposition temperature ranges vary by precursor |
Why This Matters
For applications requiring precise thickness control and conformal coating of high-aspect-ratio features (e.g., DRAM capacitors, 3D NAND), the lower GPC of Zr(TMHD)₄ coupled with its extended thermal stability window is advantageous despite the reduced throughput.
- [1] Mironova Labs. TMHD vs Alternative Precursors: Data-driven comparison of TMHD precursors against competing ligand chemistries. View Source
- [2] Mironova Labs. TMHD vs Alternative Precursors: Zirconium Precursors Comparison Table. View Source
- [3] Mironova Labs. TMHD vs Alternative Precursors: Thermal decomposition behavior of TEMAZ. View Source
- [4] Mironova Labs. TMHD vs Alternative Precursors: ALD window specification for Zr(TMHD)₄. View Source
- [5] Kukli, K., et al. (2008). Atomic layer deposition of zirconium dioxide from zirconium tetrachloride and ozone. Thin Solid Films, 516(18), 6229-6234. View Source
